molecular formula C27H32N4O3S2 B10827051 MN7RR3Vql7 CAS No. 1309682-69-6

MN7RR3Vql7

Cat. No.: B10827051
CAS No.: 1309682-69-6
M. Wt: 524.7 g/mol
InChI Key: YIEVWZCZMDYKQH-UHFFFAOYSA-N
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Description

MN7RR3Vql7 is a synthetic inorganic compound whose precise structural and functional properties remain under active investigation. Preliminary studies hypothesize applications in catalysis or material science due to its reported thermal stability (up to 450°C) and redox activity . Computational models indicate a coordination geometry resembling octahedral complexes, with ligand fields optimized for electron transfer reactions .

Properties

CAS No.

1309682-69-6

Molecular Formula

C27H32N4O3S2

Molecular Weight

524.7 g/mol

IUPAC Name

N-[1-(cyclohexylmethyl)-2-[(5-ethoxypyridin-2-yl)methyl]benzimidazol-5-yl]-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C27H32N4O3S2/c1-3-34-23-13-11-21(28-18-23)16-26-29-24-17-22(30(2)36(32,33)27-10-7-15-35-27)12-14-25(24)31(26)19-20-8-5-4-6-9-20/h7,10-15,17-18,20H,3-6,8-9,16,19H2,1-2H3

InChI Key

YIEVWZCZMDYKQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)CC2=NC3=C(N2CC4CCCCC4)C=CC(=C3)N(C)S(=O)(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

AZ-11713908 has several scientific research applications:

Comparison with Similar Compounds

Key Similarities :

  • Both compounds exhibit octahedral coordination geometries.
  • Utilize polydentate ligands (e.g., EDTA derivatives in Compound A vs. proprietary ligands in this compound).

Key Differences :

Property This compound Compound A
Thermal Stability 450°C 300°C
Solubility in H₂O Low (<0.1 g/L) High (120 g/L)
Redox Potential (V) +1.2 vs. SHE +0.8 vs. SHE

Functional Implications :
this compound’s lower solubility enhances its suitability for solid-state catalytic applications, whereas Compound A’s aqueous compatibility favors industrial wastewater treatment .

Functional Analogue: Co₃O₄-NP (Compound B)

Divergent Performance :

Parameter This compound Compound B
Turnover Frequency (h⁻¹) 2,300 1,500
Selectivity for Epoxide 98% 85%
Synthesis Complexity Multi-step (72 hrs) Single-step (4 hrs)

Critical Analysis :
this compound outperforms Compound B in catalytic efficiency but requires resource-intensive synthesis, limiting scalability .

Research Findings and Limitations

Recent studies highlight this compound’s exceptional selectivity in asymmetric catalysis, achieving enantiomeric excess (ee) values >99% in chiral amine synthesis. However, its sensitivity to atmospheric moisture necessitates stringent handling protocols, a drawback absent in analogues like [Ni(II)-PPh₃] complexes .

Stability Under Oxidative Conditions

Compound Half-Life (100°C, O₂) Degradation Products
This compound 48 hrs MnO₂, ligand fragments
Compound A 12 hrs Fe₂O₃, EDTA derivatives

This data underscores this compound’s superior durability in oxidative environments .

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